
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties This compound features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a phenylboronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as nitriles and amidoximes under acidic or basic conditions. The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation reactions.
The phenylboronic acid moiety is then attached through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the oxadiazole ring can interact with biological targets, making it a valuable scaffold in the development of new therapeutics.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism of action of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to desired therapeutic effects or functional properties in materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid include:
- (4-(Trifluoromethyl)phenyl)boronic acid
- (4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)boronic acid
- (4-(5-(Trifluoromethyl)-1,2,4-thiadiazol-3-yl)phenyl)boronic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the trifluoromethyl group and the oxadiazole ring in a single molecule. This unique combination imparts distinct reactivity and properties, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H6BF3N2O3 |
|---|---|
Molecular Weight |
257.96 g/mol |
IUPAC Name |
[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
InChI |
InChI=1S/C9H6BF3N2O3/c11-9(12,13)8-14-7(15-18-8)5-1-3-6(4-2-5)10(16)17/h1-4,16-17H |
InChI Key |
BKBCROBYYOUMSJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


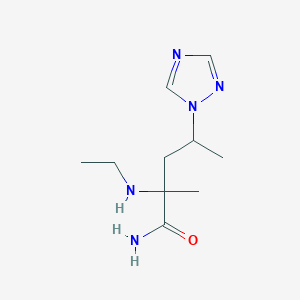
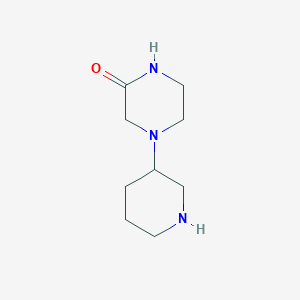
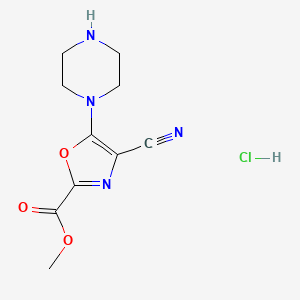
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)

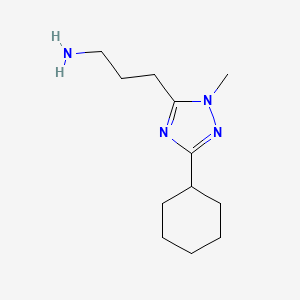
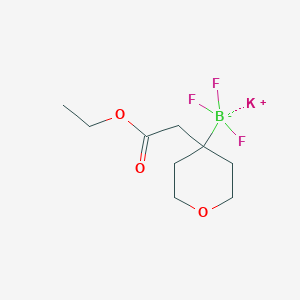
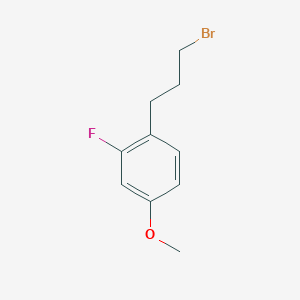
![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)
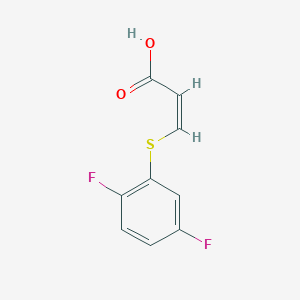


![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)
![Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)
